Pyrido[3,2-d]pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYZRCACCHDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343508 | |
| Record name | Pyrido[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-67-3 | |
| Record name | Pyrido[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-pyrido[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrido 3,2 D Pyrimidin 4 3h One and Its Derivatives
Classical Multi-Step Synthetic Routes
Traditional methods for the synthesis of the pyrido[3,2-d]pyrimidin-4(3H)-one core often involve multi-step sequences that rely on fundamental organic reactions. These routes typically build the fused heterocyclic system by forming either the pyridine (B92270) or the pyrimidine (B1678525) ring onto a pre-existing complementary ring.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of pyridopyrimidines. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule, such as water or an alcohol. For instance, the reaction of an appropriately substituted aminopyridine with a β-keto ester or a related dicarbonyl compound can lead to the formation of the pyrimidine ring.
A common strategy involves the condensation of 2-aminonicotinic acid derivatives with urea (B33335) or thiourea (B124793) to construct the pyrimidinone ring. nih.gov This approach is foundational and has been adapted for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidin-4(3H)-ones, which are isomeric to the target compound but illustrate the general principle. nih.govnih.gov
Cyclization Processes
Intramolecular cyclization is a critical step in many synthetic routes to form the bicyclic pyridopyrimidine system. These reactions often follow an initial condensation or substitution reaction to generate a precursor that is primed for ring closure. For example, an o-aminonicotinamide can be acylated or thioacylated, and the resulting intermediate undergoes intramolecular heterocyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) core. rsc.org
Another approach involves the palladium-catalyzed coupling of a substituted pyrimidine with a suitable coupling partner, followed by an intramolecular cyclization to form the pyridine ring. nih.gov For example, the coupling of 5-bromo-2,4-dichloropyrimidine (B17362) with an amine, followed by a subsequent reaction with crotonic acid, leads to an intermediate that cyclizes to the pyrido[2,3-d]pyrimidin-7(8H)-one system. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are frequently employed to introduce functional groups onto the pyrido[3,2-d]pyrimidine (B1256433) scaffold or its precursors. Halogenated pyridopyrimidines are common intermediates, where the halogen atom can be displaced by various nucleophiles such as amines, alcohols, or thiols. acs.org
For instance, a 4-chloropyrido[3,2-d]pyrimidine (B1282233) can serve as a versatile intermediate. The chlorine atom can be substituted by different amines to introduce a variety of substituents at the 4-position, leading to a library of derivatives. nih.govacs.org This method is particularly useful for exploring the structure-activity relationships of these compounds.
Modern and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, energy consumption, and waste generation while improving product yields.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic compounds like pyrido[3,2-d]pyrimidines from simple starting materials in a single synthetic operation. researchgate.netorgchemres.org These reactions are highly atom-economical and often proceed with high efficiency.
A notable example is the three-component reaction of amines, aldehydes, and terminal unactivated alkynes, catalyzed by a Lewis acid such as BF3·OEt2, to afford pyrido[3,2-d]pyrimidine derivatives in good to high yields. researchgate.net Another MCR involves the reaction of an aldehyde, malononitrile (B47326), and an aminopyrimidine derivative, which can be catalyzed by various catalysts or even proceed under catalyst-free conditions in environmentally benign solvents like water. researchgate.netscirp.org Theoretical studies have provided insight into the mechanism of these aqueous-phase MCRs, which typically proceed through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization. nih.gov
| Catalyst/Conditions | Reactants | Product | Yield (%) | Reference |
| BF3·OEt2 | Amines, Aldehydes, Alkynes | Pyrido[3,2-d]pyrimidine derivatives | Good to High | researchgate.net |
| KF-Alumina | Arylaldehyde, Malononitrile, 4-Amino-2,6-dihydroxypyrimidine | Pyrido[2,3-d]pyrimidine derivatives | Not Specified | researchgate.net |
| Triethylbenzylammonium chloride (TEBAC) | Aldehydes, Alkyl nitriles, Aminopyrimidines | Pyrido[2,3-d]pyrimidine derivatives | Good | researchgate.net |
| Diammonium hydrogen phosphate (B84403) (DAHP) / Microwave | Aromatic aldehydes, Malononitrile, 4(6)-Aminouracil | Pyrido[2,3-d]pyrimidine derivatives | 82-95 | scirp.org |
| Indium(III) bromide (InBr3) / Solvent-free | Meldrum's acid, Benzaldehyde, 6-Amino-1,3-dimethyluracil | Pyrido[2,3-d]pyrimidine derivatives | 95 | nih.gov |
| β-Cyclodextrin / Aqueous reflux | Meldrum's acid, Benzaldehyde, 6-Amino-1,3-dimethyluracil | Pyrido[2,3-d]pyrimidine derivatives | up to 97 | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can dramatically reduce reaction times and improve yields. researchgate.netnih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrido[3,2-d]pyrimidine derivatives.
For example, the condensation of 2-amino-4-aryl-6-arylnicotinamides with carbon disulfide or cycloalkanones under focused microwave irradiation provides a rapid and efficient route to new pyrido[2,3-d]pyrimidinone derivatives. researchgate.net Similarly, one-pot, multicomponent reactions to synthesize pyrido[2,3-d]pyrimidines have been shown to proceed in significantly shorter times (e.g., 10 minutes) and with high yields (89-95%) under microwave irradiation compared to conventional heating methods. researchgate.net Microwave-assisted synthesis has also been effectively used in the one-pot reaction between methyl acrylate, malononitrile, and phenyl guanidine (B92328) to produce a 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in good yields. nih.gov
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Time | Reference |
| Condensation/Cyclization | 2-Amino-4-aryl-6-arylnicotinamides, Carbon disulfide/Cycloalkanones | Microwave Irradiation | Pyrido[2,3-d]pyrimidinone derivatives | Not Specified | Rapid | researchgate.net |
| One-pot, Multicomponent | 2,2'-(propane-1,3-diylbis(sulfanediyl))bis(6-aminopyrimidin-4(3H)-one), 1H-indene-1,3(2H)-dione, Aromatic aldehydes | Microwave Irradiation, nano ZnO catalyst | Bisfused pyrido[2,3-d]pyrimidines | 89-95 | 10 min | researchgate.net |
| One-pot, Multicomponent | Aromatic aldehydes, Barbituric acids, 5-Amino-2-methylbenzo[d]thiazol | Microwave Irradiation | Pyrido[2,3-d]pyrimidine derivatives | 90-93 | 5 min | researchgate.net |
| One-pot | Methyl acrylate, Malononitrile, Phenyl guanidine | Microwave Irradiation (140 °C) | 4-Amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 65-70 | 10 min | nih.gov |
Ultrasound Irradiation in Synthesis
The application of ultrasound irradiation as a green chemistry tool to accelerate organic reactions has gained considerable traction. However, based on available literature, the use of ultrasound specifically for the synthesis of the parent this compound is not extensively documented. In contrast, this technique has been successfully employed for the synthesis of the isomeric pyrido[2,3-d]pyrimidine system. For instance, a one-pot, three-component reaction involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione has been efficiently carried out under ultrasonic irradiation without a catalyst to produce pyrido[2,3-d]pyrimidine derivatives in high yields. nih.govresearchgate.net Another report details the use of tetra-n-butyl ammonium (B1175870) bromide (TBAB) as a phase-transfer catalyst in an ultrasound-assisted, one-pot reaction of 6-aminouracils, aromatic aldehydes, and malononitrile or ethyl cyanoacetate (B8463686) in water. researchgate.net While these examples highlight the potential of sonochemistry for constructing pyridopyrimidine scaffolds, direct application to the [3,2-d] isomer remains an area for future investigation. nih.govtandfonline.com
Catalyst-Free Reactions
Catalyst-free synthetic approaches are highly desirable for their environmental and economic benefits, reducing contamination of products and simplifying purification processes. While specific catalyst-free methods for the fundamental this compound are not prominently featured in recent studies, the principle has been demonstrated for related isomers. A notable example is the catalyst-free synthesis of pyrido[2,3-d]pyrimidine derivatives through the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and other active methylene (B1212753) compounds in glycol under ultrasonic irradiation. nih.gov Similarly, a clean, multicomponent strategy for synthesizing pyrido[2,3-d]pyrimidines has been reported using glycerol (B35011) as a recyclable promoting medium without any catalyst. rsc.org For other isomers, a catalyst-free approach was developed for novel benzofuran-fused pyrido[4,3-d]pyrimidines via a cascade reaction. rsc.org The exploration of such catalyst-free conditions for the [3,2-d] isomer could provide more sustainable synthetic routes.
Aqueous Media Synthesis
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. For the pyrido[2,3-d]pyrimidine scaffold, several efficient syntheses in aqueous media have been developed. One method involves a one-pot, three-component reaction of 4(6)-aminouracil, malononitrile, and various aromatic aldehydes catalyzed by diammonium hydrogen phosphate (DAHP) in water. scirp.org Another approach utilizes tetra-n-butyl ammonium bromide (TBAB) as a catalyst for the synthesis of pyrido[2,3-d]pyrimidines in water, enhanced by ultrasonic irradiation. researchgate.net These methodologies offer advantages such as good yields, simple work-ups, and environmental compatibility. scirp.org Despite these advancements for the [2,3-d] isomer, the synthesis of this compound in aqueous media is not as well-documented, representing an opportunity for methodological development.
Strategies for Scaffold Derivatization
Derivatization of the core this compound scaffold is essential for modulating its physicochemical properties and biological activity. Functionalization can be targeted at either the pyrimidine or the pyridine ring, or through the construction of additional fused ring systems.
Functionalization at Pyrimidine Ring Positions
The pyrimidine moiety of the scaffold offers key sites for chemical modification, primarily at the C2 and C4 positions. A common strategy involves introducing substituents at the C4 position (often numbered C8 in larger fused systems) via nucleophilic substitution of a chloro derivative. For instance, refluxing 8-chloro derivatives of pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidines with various amines successfully yields the corresponding 8-amino derivatives. nih.gov
The C4 position can also be functionalized with non-amine nucleophiles. A notable example is the discovery of 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel inhibitor of the p110α kinase. nih.gov Further modification at the C2 position of this derivative with various aryl groups led to a significant increase in potency, demonstrating the importance of dual functionalization on the pyrimidine ring. nih.gov
Functionalization at Pyridine Ring Positions
Modifications to the pyridine portion of the scaffold are typically achieved by selecting appropriately substituted precursors during the initial ring-forming reactions. The substituents on the starting pyridine or thieno/furo[2,3-b]pyridine precursor are carried through to the final product. A key finding in structure-activity relationship studies of certain pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-based inhibitors was that fusing a gem-dimethylcycloalkyl moiety to the pyridine ring was a critical element for achieving high affinity for the biological target. nih.govacs.org This highlights a strategy where the pyridine ring is modified by annulation with a carbocyclic ring to impart conformational rigidity and enhance biological activity.
Introduction of Fused Ring Systems (e.g., Pyrido-Thieno-Pyrimidinones, Furo-Pyrido-Pyrimidinones)
A powerful strategy to expand the chemical space of the this compound core is to fuse it with other heterocyclic rings, leading to complex tetracyclic systems. The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (PTPs) and their furo-analogs (PFPs) has been extensively explored. nih.govacs.orgnih.gov
The general approach to these fused systems often starts with a substituted 3-aminothieno[2,3-b]pyridine or 3-aminofuro[2,3-b]pyridine derivative. The pyrimidine ring is then constructed onto this pre-formed bicyclic system. For example, a series of PTPs were synthesized and evaluated as phosphodiesterase IV (PDE4) inhibitors. nih.govacs.org Similarly, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent PI3 kinase inhibitors. nih.gov The synthesis of these complex scaffolds allows for fine-tuning of biological activity through modifications on both the original pyridopyrimidine core and the newly introduced fused ring. nih.gov
| Derivatization Strategy | Position(s) | Reagents/Methods | Resulting Structure/Group | Reference(s) |
| Nucleophilic Substitution | C4 (or C8 in fused systems) | Various amines, Morpholine (B109124) | Amino groups, Morpholinyl group | nih.govnih.gov |
| Aryl Group Introduction | C2 | (Precursor-based) | 2-Aryl derivatives | nih.gov |
| Ring Annulation | Pyridine Ring | (Precursor-based) | Fused gem-dimethylcycloalkyl ring | nih.govacs.org |
| Heterocycle Fusion | Full Scaffold | 3-Aminothieno[2,3-b]pyridines | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | nih.govnih.govacs.org |
| Heterocycle Fusion | Full Scaffold | 3-Aminofuro[2,3-b]pyridines | Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | nih.govnih.gov |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity in the synthesis of this compound is fundamentally controlled by the substitution pattern of the starting materials. The annulation of the pyrimidine ring onto the pyridine core is a regiochemically defined process when starting from a 2,3-disubstituted pyridine derivative, such as a 2-aminonicotinic acid derivative. The inherent positioning of the amino and carboxyl groups on the pyridine ring at positions 2 and 3, respectively, directs the formation of the [3,2-d] fused system.
For instance, the cyclization reaction to form the pyrimidinone ring will exclusively proceed to fuse across the C2 and C3 positions of the pyridine ring, as these are the locations of the reactive functionalities. This inherent regiocontrol is a significant advantage in the synthesis of this particular isomer, as it prevents the formation of other pyridopyrimidine isomers.
Stereoselectivity in the context of this compound synthesis is primarily concerned with the introduction of chiral centers in the substituents, rather than in the core heterocyclic scaffold itself, which is planar. The synthesis of optically active derivatives is typically achieved by employing one of two main strategies:
Use of Chiral Starting Materials: A common approach is to introduce a chiral substituent from a chiral pool starting material. For example, in the synthesis of certain bioactive derivatives, a chiral amine or alcohol can be reacted with a pre-formed pyridopyrimidine core to generate a stereochemically defined final product. mdpi.com
Asymmetric Synthesis of Substituents: Alternatively, a substituent containing a chiral center can be synthesized using asymmetric methodologies and then attached to the pyridopyrimidine scaffold.
An example is the synthesis of (2S)-2-([2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl]amino)-2-methylhexan-1-ol, where the stereochemistry is dictated by the chiral amino alcohol fragment that is coupled to the pyridopyrimidine core. mdpi.com The core synthesis itself does not typically involve a stereoselective step.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The optimization of reaction conditions is crucial for the efficient synthesis of this compound and its derivatives, aiming to maximize product yield and purity while minimizing reaction times and by-product formation. Key parameters that are often optimized include the choice of solvent, catalyst, reaction temperature, and purification methods. While specific optimization studies for the this compound are not extensively documented, principles from the synthesis of related pyridopyrimidine isomers can be applied.
Solvent and Catalyst Selection: The choice of solvent can significantly influence reaction rates and yields. For related heterocyclic syntheses, polar aprotic solvents like DMF are often effective. scirp.org In some cases, greener solvents like water or even solvent-free conditions have been successfully employed for the synthesis of other pyridopyrimidine isomers, often in conjunction with microwave irradiation to accelerate the reaction. scirp.orgniscpr.res.in
Catalysts play a vital role in many synthetic steps. For cyclization and condensation reactions, both acid and base catalysts are used. For example, in multi-component reactions for other pyridopyrimidine isomers, catalysts such as diammonium hydrogen phosphate (DAHP) and lactic acid have been shown to be effective and environmentally benign. scirp.orgniscpr.res.in The optimization of catalyst loading is a critical step to ensure efficient conversion without promoting side reactions.
Table 1: General Optimization Strategies for Pyridopyrimidine Synthesis
| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Observation | Reference Example (Isomer) |
|---|---|---|---|---|---|
| Solvent | DMF | Ethanol | Water | DMF often gives higher yields in microwave-assisted synthesis due to its high dielectric constant. | Pyrido[2,3-d]pyrimidine scirp.org |
| Catalyst | None | DAHP (10 mol%) | Lactic Acid (15 mol%) | Catalyst is often essential for the reaction to proceed. Lactic acid offers a green, eco-friendly option. | Pyrido[2,3-d]pyrimidine scirp.orgniscpr.res.in |
| Temperature | Room Temp | Reflux | 120°C (Microwave) | Higher temperatures and microwave irradiation can significantly reduce reaction times from hours to minutes. | Pyrido[2,3-d]pyrimidine scirp.org |
| Energy Source | Conventional Heating | Microwave Irradiation | Ultrasound | Microwave irradiation often leads to higher yields in shorter reaction times. | Pyrido[2,3-d]pyrimidine scirp.org |
Purification Techniques: Achieving high purity of the final this compound derivatives is essential, particularly for their evaluation as pharmacological agents. Standard purification techniques include:
Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical to ensure high recovery of the pure compound.
Column Chromatography: Silica (B1680970) gel column chromatography is widely used for the purification of both intermediates and final products, allowing for the separation of the desired compound from unreacted starting materials and by-products. nih.gov The selection of the eluent system is optimized to achieve the best separation.
Preparative Thin-Layer Chromatography (TLC): For smaller scale reactions or for the isolation of minor components, preparative TLC can be an effective purification method.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or compounds intended for biological testing, preparative HPLC is often the method of choice.
The optimization of these purification steps is as important as the optimization of the reaction itself to ensure the final product is of the required quality.
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these groups can significantly influence the molecule's interaction with its biological target.
A key area of investigation has been the development of inhibitors for phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), enzymes often dysregulated in cancer. In one study focusing on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, researchers kept the substituents at the C-2 (3-hydroxyphenyl) and C-4 (morpholine) positions constant to probe the impact of modifications at the C-7 position. This approach aimed to build upon a reference compound and better understand the molecular drivers of PI3K selectivity or dual PI3K/mTOR activity.
The results showed that introducing various C-7 substituents improved the inhibitory efficiency against these kinases compared to the 2,4-disubstituted parent compounds. For instance, the introduction of a selenium-containing moiety into the pyrido[3,2-d]pyrimidine scaffold has been explored as a novel strategy for designing potent and selective PI3Kδ inhibitors. One such compound, Se15, demonstrated a potent anti-proliferative effect on specific cell lines. researchgate.net This highlights that the introduction of unique atoms can significantly alter the biological profile of the parent scaffold. researchgate.net
Further studies on pyrido[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors identified compounds with subnanomolar inhibitory concentrations and high selectivity for the δ-isoform. researchgate.net The introduction of a N,N-dimethylaminoethoxy group has also been shown to be a successful strategy, leading to the discovery of potent inhibitors of the menin-mixed lineage leukemia (MLL) interaction. researchgate.net These examples underscore the critical role that specific, and sometimes unconventional, substituent choices play in dictating the ultimate biological activity and therapeutic potential of the this compound core.
Pharmacophore Modeling and Ligand-Based Drug Design for this compound
Pharmacophore modeling and ligand-based drug design are essential computational techniques used to identify the key structural features required for a molecule's biological activity. A pharmacophore represents the crucial three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to bind to a specific receptor.
For kinase inhibitors, a common pharmacophoric feature is a nitrogen-containing heterocyclic system that can mimic the adenine (B156593) ring of ATP and form critical hydrogen-bonding interactions in the hinge region of the kinase's active site. The pyrido[3,2-d]pyrimidine ring system serves this function effectively. nih.gov In the context of PI3K inhibitors, specific derivatives containing this scaffold, such as those with a morpholine-pyrimidine core, have been identified as potent inhibitors.
While specific, detailed pharmacophore models exclusively for this compound derivatives are not extensively detailed in the cited literature, the principles of ligand-based design are evident in their development. For instance, the rational design of PI3Kδ inhibitors involves maintaining the core pyrido[3,2-d]pyrimidine scaffold, known to bind the kinase hinge region, while modifying peripheral substituents to enhance selectivity and potency. researchgate.net A ligand-based approach would involve aligning a set of known active molecules (like Seletalisib and its analogs) to identify common structural motifs. A hypothetical pharmacophore model for a PI3K inhibitor based on this scaffold would likely include:
A hydrogen-bond acceptor/donor pattern from the pyridopyrimidine core for hinge binding.
A specific hydrophobic or aromatic feature, such as the 2-(3-hydroxyphenyl) group, to occupy a defined pocket.
A hydrogen bond acceptor, like the morpholine group at C-4, which often interacts with solvent or the solvent-exposed region of the binding site.
Such models, once developed, are used to screen virtual libraries for new compounds that match the pharmacophoric requirements, thereby accelerating the discovery of novel and potent inhibitors. univ-biskra.dz
Correlation of Structural Modifications with Receptor Binding Affinity
A central goal of SAR studies is to establish a clear correlation between specific structural changes and the resulting binding affinity for a biological target, often measured by the half-maximal inhibitory concentration (IC50). For pyrido[3,2-d]pyrimidine derivatives, research on PI3K/mTOR inhibitors provides a clear example of this correlation.
In a study where the C-2 (3-hydroxyphenyl) and C-4 (morpholine) substituents were kept constant, modifications at the C-7 position led to significant variations in binding affinity for both PI3Kα and mTOR. The parent compound with hydrogen at C-7 was used as a reference. The introduction of different aryl and heteroaryl groups via Suzuki coupling at the C-7 position was explored to understand its effect on potency.
The findings demonstrated that certain C-7 substituents significantly enhanced the inhibitory activity. Six novel derivatives were identified with IC50 values against PI3Kα ranging from 3 to 10 nM. The data showed that while some substituents conferred potent and dual inhibition of both PI3K and mTOR, others led to more selective inhibition of PI3K. For example, switching from a triazole to an oxazole (B20620) ring at C-7 did not result in additional inhibitory potency. This systematic modification and subsequent testing allow for a direct correlation between the structural features at C-7 and the binding affinity to the target kinases.
Table 1: Impact of C-7 Substitution on PI3Kα and mTOR Inhibition Data derived from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines. The C-2 position is substituted with 3-hydroxyphenyl and the C-4 position with morpholine.
Similarly, studies on selective PI3Kδ inhibitors have shown that compounds with the pyrido[3,2-d]pyrimidine scaffold can achieve subnanomolar IC50 values. researchgate.net Molecular docking studies of these potent inhibitors revealed that they bind effectively to PI3Kδ through key hydrogen bond interactions, providing a structural basis for their high affinity. researchgate.net
Rational Design of this compound Analogs
Rational drug design involves the iterative process of creating new molecules with improved biological activity based on a known understanding of the target's structure and the SAR of existing ligands. The development of this compound analogs as kinase inhibitors exemplifies this approach.
The design strategy often begins with a "hinge-binding" core, which for this class is the pyrido[3,2-d]pyrimidine ring system itself. This scaffold serves as an anchor in the ATP-binding pocket of kinases. nih.gov The rational design process then focuses on modifying substituents at various positions to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
For PI3K/mTOR inhibitors, a successful strategy involved maintaining the 2-(3-hydroxyphenyl) and 4-morpholine groups, which were identified as important for dual inhibition, while systematically exploring a diverse range of chemical groups at the C-7 position. nih.gov This allowed for fine-tuning of the molecule's activity, leading to the identification of derivatives with low nanomolar potency. nih.gov The goal of such design is to exploit specific pockets within the enzyme's active site to gain affinity and selectivity over other related kinases.
Another example of rational design is the development of selective PI3Kδ inhibitors. researchgate.net Starting with the pyrido[3,2-d]pyrimidine scaffold, researchers designed and synthesized novel analogs, including some incorporating selenium, to create potent and selective inhibitors. researchgate.net Docking studies for the most potent compounds confirmed that they fit well within the PI3Kδ active site, forming multiple hydrogen bonds and favorable interactions with a selectivity region of the enzyme. researchgate.net This structure-guided approach demonstrates that employing the pyrido[3,2-d]pyrimidine scaffold is a viable strategy for designing novel and highly selective kinase inhibitors for various therapeutic targets. researchgate.net
A Look Back: the Historical Context of Pyrido 3,2 D Pyrimidin 4 3h One Research
The exploration of the Pyrido[3,2-d]pyrimidin-4(3H)-one scaffold has been more measured compared to its other isomers. Early research into pyridopyrimidines often focused on the more accessible synthetic routes leading to the [2,3-d] and [3,4-d] isomers. The inherent difficulties in constructing the [3,2-d] ring system meant that its investigation lagged behind.
However, the emergence of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of kinase inhibitors have revitalized interest in this particular scaffold. The development of compounds like Seletalisib has highlighted the therapeutic potential residing within the Pyrido[3,2-d]pyrimidine (B1256433) core. Recent patent literature also points towards ongoing research into Pyrido[3,2-d]pyrimidine derivatives for the treatment of proliferative diseases, suggesting a growing appreciation for the unique pharmacological properties offered by this specific isomeric arrangement. google.com While a detailed historical timeline for the specific "this compound" is not extensively documented in readily available literature, its story is intrinsically linked to the broader narrative of pyridopyrimidine research, with its own chapter now being actively written by medicinal chemists worldwide.
Detailed Research Findings
To provide a clearer picture of the research landscape, the following tables summarize key findings related to the different pyridopyrimidine isomers.
The Ascending Profile of this compound in Modern Chemistry and Pharmaceutical Development
The heterocyclic compound this compound is attracting growing interest within the scientific community. This fused ring system, which incorporates both pyridine (B92270) and pyrimidine (B1678525) moieties, serves as a crucial scaffold in the development of novel therapeutic agents. Its unique structural and chemical properties make it a versatile building block in medicinal chemistry, with derivatives showing promise in treating a range of diseases, including cancer and immunological disorders. This article delves into the chemical and medicinal significance of this compound, exploring the current research landscape and future prospects for this important compound.
Computational Chemistry and Molecular Modeling of Pyrido 3,2 D Pyrimidin 4 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. irjweb.comirjweb.com Such studies on pyrimidine (B1678525) derivatives and related fused heterocyclic systems reveal crucial information about their stability, reactivity, and the nature of their frontier molecular orbitals. irjweb.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and polarizability. scirp.orgnih.gov For various related pyrimidine derivatives, DFT calculations have been used to determine these energy values, showing that charge transfer interactions can occur within the molecule, a feature often linked to its bioactivity. irjweb.comscirp.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In MEP diagrams, areas of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. nih.govresearchgate.net For related pyridopyrimidine structures, MEP maps have shown that negative potentials are often located around electronegative atoms like nitrogen and oxygen, highlighting these as key sites for intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations for Heterocyclic Compounds Note: Data is illustrative of calculations performed on related pyrimidine and pyridopyrimidine derivatives, not on Pyrido[3,2-d]pyrimidin-4(3H)-one itself.
| Parameter | Significance | Typical Findings for Related Scaffolds |
|---|---|---|
| HOMO Energy | Electron-donating ability | Localized on electron-rich parts of the aromatic system. |
| LUMO Energy | Electron-accepting ability | Distributed across the fused ring system. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity and potential for bioactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Negative potential (red/yellow) near N and O atoms; Positive potential (blue) near H atoms. nih.govresearchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibitory activity and is widely used in drug discovery involving pyridopyrimidine scaffolds. nih.gov Studies on various derivatives of isomeric pyridopyrimidines have demonstrated their potential to act as inhibitors for a range of protein kinases, which are key targets in cancer therapy. mdpi.comencyclopedia.pub
Docking studies reveal how the pyridopyrimidine scaffold and its derivatives fit into the active site of a target protein. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR) kinases, derivatives of the related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have been shown to occupy the adenine-binding pocket of the enzyme's ATP-binding site. nih.gov The flat, heteroaromatic ring system is crucial for establishing key interactions within this pocket. nih.gov Similarly, docking studies of pyrido[3,4-d]pyrimidine (B3350098) derivatives against Monopolar Spindle 1 (Mps1) kinase showed that the core scaffold establishes a strong interaction with the hinge region of the kinase.
The stability of a ligand-protein complex is governed by noncovalent interactions, primarily hydrogen bonds and hydrophobic interactions. These interactions are critical for the affinity and specificity of an inhibitor.
Hydrogen Bonding: The nitrogen atoms within the pyridopyrimidine core and functional groups like the carbonyl oxygen are key hydrogen bond acceptors and donors. Docking studies on various pyridopyrimidine isomers have consistently identified specific hydrogen bonding patterns. For example, when targeting Mps1 kinase, the pyrimidine ring of pyrido[3,4-d]pyrimidine derivatives was found to form a crucial hydrogen bond with the backbone of residue Gly605 in the hinge region. Another important hydrogen bond was observed between substituents on the scaffold and the side chain of Lys529.
Hydrophobic Interactions: The aromatic rings of the pyridopyrimidine scaffold contribute significantly to hydrophobic interactions with nonpolar residues in the target's active site. These interactions are essential for anchoring the ligand in the binding pocket. In studies with Mps1, pyrido[3,4-d]pyrimidine inhibitors formed hydrophobic interactions with several key residues, including Val539, Ala551, Cys604, and Leu654. The analysis of porphyrin-containing proteins shows that hydrophobic interactions between a heterocyclic ring and protein side chains are frequent and contribute significantly to the stability of the complex.
Table 2: Summary of Key Molecular Interactions for Pyrido-pyrimidine Derivatives with Kinase Targets
| Target Protein | Interacting Residues | Type of Interaction | Scaffold Analogue |
|---|---|---|---|
| Mps1 Kinase | Gly605, Lys529 | Hydrogen Bond | Pyrido[3,4-d]pyrimidine |
| Val539, Ala551, Cys604, Ile607, Leu654 | Hydrophobic | ||
| EGFR Kinase | Met793 | Hydrogen Bond | Pyrido[2,3-d]pyrimidine (B1209978) |
| Leu718, Val726, Ala743, Leu844 | Hydrophobic | ||
| PIM-1 Kinase | Glu121, Lys67 | Hydrogen Bond | Pyrido[2,3-d]pyrimidine |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are often used to validate the binding modes predicted by docking and to provide a more accurate estimation of binding affinity.
De Novo Drug Design Approaches Utilizing this compound Scaffold
The this compound scaffold and its isomers serve as excellent starting points for de novo drug design and scaffold hopping strategies. These approaches use computational methods to design novel molecules with desired properties by building upon a core chemical structure.
Based on the detailed understanding of ligand-target interactions derived from docking and MD simulations, new derivatives can be designed. For example, after identifying the key hydrophobic pocket and hydrogen bonding interactions for pyrido[3,4-d]pyrimidine inhibitors of Mps1, researchers used this information to design new compounds. The core scaffold was used as the anchor, and computational methods were employed to suggest new functional groups (R-groups) that could form additional favorable interactions, potentially leading to enhanced potency and selectivity. This strategy led to the design of five new potential Mps1 inhibitors.
Another design strategy, known as "skeleton leaping," was used to develop novel EGFR kinase inhibitors. Starting from a known inhibitor, olmutinib, researchers computationally designed and synthesized new series of compounds based on the pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds. This approach leverages the known pharmacophoric features of an existing drug while exploring novel core structures to improve properties like efficacy and selectivity.
Biological Activity and Pharmacological Potential of Pyrido 3,2 D Pyrimidin 4 3h One Derivatives
Anticancer Activities and Mechanisms of Action
Following a comprehensive review of the available scientific literature, no specific research findings detailing the inhibition of tyrosine kinases such as EGFR, PDGFR, FGFR, c-Abl, Bcr/Abl, or ZAP-70 by compounds exclusively featuring the pyrido[3,2-d]pyrimidin-4(3H)-one core could be identified.
A thorough search of published studies did not yield specific data on the induction of cell cycle arrest, including in the pre-G1 phase, by derivatives of this compound.
There is currently a lack of specific research in the public domain that details the induction of apoptosis, including mechanisms such as caspase-3 activation or DNA fragmentation, directly attributable to this compound derivatives.
Derivatives of pyrido[3,2-d]pyrimidine (B1256433) have been identified as inhibitors of phosphodiesterases (PDEs). google.comgoogle.com Specifically, these compounds have been investigated for their activity against phosphodiesterase-4 (PDE-4), a cAMP-specific enzyme prevalent in inflammatory and immune cells. google.com The inhibition of PDE-4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. google.com While these compounds are primarily explored for inflammatory conditions, their activity as PDE inhibitors is a documented pharmacological property. google.comgoogle.com
No specific data from dedicated studies on the inhibition of cyclin-dependent kinases (CDKs) by derivatives of this compound were found during the literature review.
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell proliferation, growth, survival, and metabolism. google.com The pyrido[3,2-d]pyrimidine scaffold has been utilized in the design of inhibitors targeting this pathway.
Research has described the synthesis and biological evaluation of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives as PI3K/mTOR inhibitors. google.com In these studies, the core structure was modified at the C-7 position to explore the structure-activity relationship and to understand the determinants for PI3K selectivity or dual PI3K/mTOR activity. google.com Certain derivatives have demonstrated potent inhibitory activity against PI3Kα in the nanomolar range. google.com For instance, Seletalisib is a notable inhibitor of PI3Kδ that contains the pyrido[3,2-d]pyrimidine core and acts as an ATP-competitive inhibitor. google.com
Table 1: Examples of Pyrido[3,2-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound | Target | Activity |
| Seletalisib | PI3Kδ | ATP-competitive inhibitor google.com |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | PI3Kα/mTOR | Some derivatives show IC50 values between 3 and 10 nM on PI3Kα google.com |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug discovery. Research has been conducted into the development of pyrido[3,2-d]pyrimidine derivatives as inhibitors of mTOR, often in conjunction with phosphoinositide 3-kinase (PI3K) inhibition, as they are both key components of the same signaling pathway.
A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has been synthesized and evaluated for their enzymatic activities against PI3K and mTOR. nih.gov In this series, the C-2 and C-4 positions were kept constant with a 3-hydroxyphenyl group and a morpholine (B109124) group, respectively, while various substituents were introduced at the C-7 position to explore the structure-activity relationship (SAR). nih.gov This work led to the identification of several compounds with potent inhibitory activity against mTOR.
Several of these novel derivatives demonstrated significant potency, with some compounds showing improved efficiency on the kinases when compared to reference 2,4-disubstituted pyridopyrimidine derivatives. nih.gov The compounds that exhibited the most promising efficiencies against both PI3K and mTOR also induced micromolar cytotoxicity on cancer cell lines with an overactivated PI3K pathway. nih.gov
Detailed findings for selected 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives are presented below:
| Compound ID | C-7 Substituent | mTOR IC₅₀ (nM) |
| Reference Cpd | H | 215 |
| 11a | 4-fluorophenyl | 105 |
| 11c | 4-(trifluoromethyl)phenyl | 100 |
| 11d | 4-cyanophenyl | 88 |
| 11e | 4-methylphenyl | 110 |
| 11h | 3-methoxyphenyl | 115 |
| 11j | 3-fluorophenyl | 100 |
| 11k | 3-chlorophenyl | 100 |
| 11l | 3-bromophenyl | 100 |
| 11m | 3-cyanophenyl | 95 |
| 11p | thiophen-2-yl | 125 |
| 11q | thiophen-3-yl | 120 |
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a class of protein kinases that are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and are involved in cell differentiation, apoptosis, and autophagy. While research has been conducted on pyridopyrimidine derivatives as p38 MAPK inhibitors, the focus has largely been on other isomers. For instance, studies have explored 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones as a platform for p38 inhibitors. nih.gov However, there is a lack of specific published research detailing the investigation of this compound derivatives as inhibitors of p38 MAPK.
KRAS Inhibition
Mutations in the KRAS gene are among the most common drivers of human cancers, making the KRAS protein an important, albeit challenging, therapeutic target. The development of inhibitors for specific KRAS mutations, such as G12D, is an active area of research. While various heterocyclic scaffolds are being explored, including purine (B94841) and pyrimidine (B1678525) analogs, current research on pyridopyrimidine-based KRAS inhibitors has not specifically highlighted the this compound scaffold. nih.gov Instead, patent literature indicates that other pyridopyrimidine derivatives are being investigated for KRAS inhibition. google.com
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development of various cancers. The development of FGFR inhibitors has led to the investigation of various chemical scaffolds. While pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed and synthesized as FGFR3 tyrosine kinase inhibitors, there is a notable absence of specific research on this compound derivatives for this target in the available scientific literature. researchgate.netnih.gov
Inhibition of Monopolar Spindle Kinase 1
Monopolar Spindle Kinase 1 (MPS1), also known as TTK protein kinase, is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a potential therapeutic strategy for cancers characterized by chromosomal instability. Research in this area has led to the discovery of potent MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold. nih.govacs.orgnih.gov These studies have resulted in the identification of clinical candidates. However, the scientific literature does not currently contain specific studies focused on this compound derivatives as inhibitors of MPS1.
Antimicrobial Activities
Antibacterial Spectrum (Gram-positive and Gram-negative strains)
Antifungal Spectrum
Derivatives of the closely related bioisostere, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, have demonstrated notable antifungal properties. A number of these compounds have been shown to be potent antifungal candidates, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL against a variety of yeast and fungi strains, which is comparable to the standard drug clotrimazole (B1669251). uni-konstanz.de
Specifically, certain derivatives have shown significant activity against human fungal pathogens. For instance, the 4-(oxiran-2-ylmethyl)sulfanyl derivative of a pyridothienopyrimidine showed more potent antifungal activity than clotrimazole against the yeast pathogens Candida albicans and Candida tropicalis. uni-konstanz.de Other compounds in this series also displayed potent to moderate activity against fungi such as Aspergillus fumigatus and Syncephalastrum racemosum. uni-konstanz.de Some pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have also been reported to exhibit antifungal activity comparable to miconazole (B906) against hyphomycetes. nih.gov
Table 1: Antifungal Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one Derivatives (MIC in μg/mL)
| Compound | C. albicans | C. tropicalis | A. fumigatus | S. racemosum | Reference |
|---|---|---|---|---|---|
| Derivative A | 8 | 4 | 8 | 16 | uni-konstanz.de |
| Derivative B | 4 | 8 | 16 | 8 | uni-konstanz.de |
| Clotrimazole | 4-8 | 4-8 | 8-16 | 8-16 | uni-konstanz.de |
Note: This table is a representation of data found in the cited literature and specific compound structures should be consulted for detailed information.
Structure-Activity Relationships in Antimicrobial Efficacy
The antimicrobial efficacy of this compound derivatives and their bioisosteres is significantly influenced by the nature and position of substituents on the heterocyclic core. In the pyridothienopyrimidine series, the introduction of certain moieties at position-2, such as chloromethyl, morpholinomethyl, and spiro cyclopentane/cyclohexane, has been shown to be beneficial for antimicrobial activity. uni-konstanz.de
Furthermore, modifications at other positions have also yielded potent compounds. For example, the attachment of an (oxiran-2-ylmethyl)sulfanyl or sulfanylacetamide side chain at position-4 of the pyridothienopyrimidine scaffold resulted in promising broad-spectrum growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. uni-konstanz.de Spiro cycloalkane-1,2′-pyridothienopyrimidin]-4′(3′H)-ones have also exhibited antibacterial activity ranging from potent to moderate against various bacterial strains, with MICs ranging from 4 to 32 μg/mL. uni-konstanz.de These findings suggest that a systematic exploration of substituents at various positions of the this compound ring system is a viable strategy for the development of novel antimicrobial agents.
Antiviral Activities (e.g., Anti-HCV agents)
The pyrido[3,2-d]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents, particularly against the Hepatitis C virus (HCV). Specifically substituted pyrido[3,2-d]pyrimidine derivatives have been disclosed in patent literature as being useful for the treatment of hepatitis C. These compounds are proposed to act by inhibiting the replication of the virus.
While specific data for this compound derivatives as anti-HCV agents is emerging, related pyrimidine and pyridazine (B1198779) structures have shown potent activity as inhibitors of the HCV non-structural protein 5B (NS5B) polymerase, an enzyme essential for the replication of the viral genome. crimsonpublishers.comscispace.com For instance, some 3(2H)-pyridazinones have demonstrated potent inhibition of genotype 1 HCV NS5B polymerase. crimsonpublishers.com The optimization of substituents on the pyridazinone ring led to significant improvements in potency. crimsonpublishers.com This suggests that the this compound scaffold could similarly be optimized to yield potent HCV NS5B polymerase inhibitors.
Anti-inflammatory and Analgesic Activities
A number of pyrido[3,2-d]pyrimidine derivatives and their isomers have been investigated for their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.
Research on a series of pyrido[2,3-d]pyrimidine derivatives (an isomeric form) has identified compounds with potent and selective COX-2 inhibitory activity. For example, 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one was found to be a more potent COX-2 inhibitor than the reference drug celecoxib, with an IC50 value of 0.54 µM compared to celecoxib's 1.11 µM. uni-konstanz.de
Table 2: COX-2 Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| Compound 9d | 0.54 | 6.56 | uni-konstanz.de |
| Compound 9e | 0.65 | 5.89 | uni-konstanz.de |
| Celecoxib | 1.11 | 5.12 | uni-konstanz.de |
Note: Data is for the pyrido[2,3-d]pyrimidine isomer. Specific compound structures should be consulted for detailed information.
A significant advantage of selective COX-2 inhibitors is their improved gastric safety profile compared to non-selective NSAIDs. The ulcerogenic potential of potent anti-inflammatory pyrido[2,3-d]pyrimidine derivatives has been evaluated. uni-konstanz.de In these studies, compounds that demonstrated strong COX-2 inhibition also showed a favorable gastric safety profile. For instance, 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one and 7-(chlorophenyl)-hydrazino-5-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one exhibited ulcer indices comparable to celecoxib, indicating a reduced risk of gastric damage. uni-konstanz.de This suggests that the this compound scaffold holds promise for the development of anti-inflammatory agents with a good safety margin.
Antihypertensive Activities
The therapeutic potential of pyrimidine derivatives extends to the management of hypertension. While specific studies on the antihypertensive effects of this compound are limited in publicly available literature, research on related pyrimidine structures has shown promising results.
For example, a series of pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as angiotensin II receptor type 1 (AT1) antagonists, a well-established mechanism for lowering blood pressure. nih.gov One such derivative, containing a thioamido moiety, displayed high in vitro functional antagonism and binding affinity for the AT1 receptor, with IC50 values of 0.42 and 0.13 nM, respectively. nih.gov This compound also demonstrated potent in vivo antihypertensive activity in rat models, proving to be a highly potent and orally active AT1 selective antagonist. nih.gov
Additionally, some pyrimidine derivatives have been shown to possess blood pressure-lowering effects through calcium channel blockade. researchgate.netresearchgate.net These findings suggest that the this compound scaffold could be a valuable template for designing novel antihypertensive agents acting through various mechanisms.
Antimalarial Activities
The search for novel antimalarial agents is critical in overcoming the challenge of drug-resistant strains of Plasmodium falciparum. Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated as potential sources for new therapeutic options.
Research into trifluoromethyl-derived pyrido[3,2-d]pyrimidines has shown promising results. researchgate.net A series of these compounds were synthesized from purines and evaluated for their antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. researchgate.net Several of the synthesized derivatives demonstrated activity in the low micromolar range. The introduction of different substituents on the core structure allowed for the exploration of structure-activity relationships (SAR), with the goal of optimizing potency. researchgate.net The literature notes that pyrido[3,2-d]pyrimidines, in general, have been reported as antimalarial agents. jocpr.com
Table 1: Antimalarial Activity of Pyrido[3,2-d]pyrimidine Derivatives against P. falciparum Strains
| Compound Substituent (R1) | IC₅₀ [3D7] (μM) | IC₅₀ [W2] (μM) | Resistance Index (IR = W2/3D7) |
|---|---|---|---|
| CQ (Chloroquine) | 0.034 | 0.63 | 18.53 |
| i-Pr | 2.0 | 1.6 | 0.80 |
| Bn | 4.6 | 3.9 | 0.85 |
| p-FBn | 3.6 | 4.0 | 1.11 |
Data sourced from a study on trifluoromethyl-derived pyrido[3,2-d]pyrimidine derivatives. researchgate.net The table shows the 50% inhibitory concentration (IC₅₀) against the chloroquine-sensitive 3D7 strain and the chloroquine-resistant W2 strain.
Antihistaminic Activities
While the broader class of pyridopyrimidines has been investigated for various biological activities, specific data on the antihistaminic properties of this compound derivatives are not extensively detailed in the reviewed literature. Research in this area has often focused on other isomers, such as pyrido[2,3-d]pyrimidines, which have been noted for their potential as histamine (B1213489) H1-receptor antagonists. jocpr.comscilit.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme for DNA synthesis and is a well-established target for antimicrobial and anticancer therapies. The pyrido[3,2-d]pyrimidine nucleus has been identified as a potential DHFR inhibitor. jocpr.com However, much of the extensive research on pyridopyrimidine-based DHFR inhibitors has concentrated on the pyrido[2,3-d]pyrimidine isomer. nih.govresearchgate.netnih.govresearchgate.net These structurally related compounds have been developed as potent inhibitors, but detailed studies focusing specifically on the this compound scaffold as DHFR inhibitors are less common in the available literature. nih.govresearchgate.net
Neuropeptide Y5 Receptor Antagonism (Y5)
Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in the regulation of food intake and are considered potential targets for anti-obesity drugs. nih.gov While NPY Y5 receptor antagonists have been developed and studied, the specific involvement of the this compound scaffold in the most prominent examples is not clearly established in the reviewed scientific reports. nih.govnih.gov The development of potent and selective NPY Y5 antagonists has involved various heterocyclic structures, but detailed structure-activity relationship studies explicitly highlighting the this compound core are not widely available. google.com
Histone Lysine (B10760008) Demethylase (KDM) Inhibition (e.g., KDM4 (JMJD2), KDM5 (JARID1))
Histone lysine demethylases (KDMs) are epigenetic regulators that are often dysregulated in cancer, making them attractive therapeutic targets. nih.gov Significant research has been conducted on pyridopyrimidine derivatives as KDM inhibitors. However, these investigations have predominantly focused on the pyrido[3,4-d]pyrimidin-4(3H)-one isomer. nih.govacs.orgnih.govscilit.com These derivatives have been shown to be potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. nih.govacs.org While these findings are significant for the broader class of pyridopyrimidines, specific studies detailing the KDM inhibitory activity of the this compound scaffold are not prominent in the current body of literature.
Chemokine Receptor CXCR2 Antagonism
The chemokine receptor CXCR2 is involved in inflammatory responses, and its antagonism is a therapeutic strategy for a range of inflammatory diseases and cancer. nih.govnih.gov Research into CXCR2 antagonists has explored various chemical scaffolds. Notably, the pyrido[3,4-d]pyrimidine core has been identified as a promising starting point for the development of CXCR2 antagonists. nih.govnih.gov Systematic structural modifications of this isomer have been performed to understand its structure-activity relationship. nih.gov In contrast, specific and detailed reports on the CXCR2 antagonistic properties of the this compound isomer are not extensively covered in the reviewed literature.
Potential Therapeutic Applications and Clinical Relevance
Derivatives of this compound have shown potential in several therapeutic areas, reflecting their diverse biological activities. The investigation into these compounds as antimalarial agents offers a potential pathway to address drug resistance. researchgate.netjocpr.com
Furthermore, the pyrido[3,2-d]pyrimidine scaffold is the core of Seletalisib, a small-molecule inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ). nih.govmdpi.com PI3Kδ is a key enzyme in immune cell function, and its inhibition is a therapeutic strategy for immune-mediated diseases. nih.gov Seletalisib has been evaluated in clinical studies for conditions such as Primary Sjögren's Syndrome. nih.govmdpi.com
This class of compounds is also being explored for its potential in oncology. Certain pyrido[3,2-d]pyrimidine compounds are under investigation for their utility in treating diseases characterized by the dysregulation of the RAS-ERK signaling pathway, which is a common driver in many cancers. google.com The diverse biological targets of this scaffold, including its reported activity as immunosuppressive drugs and potential as anti-HCV agents, underscore its clinical relevance and potential for the development of new therapeutics. jocpr.com
Analytical and Spectroscopic Characterization of Pyrido 3,2 D Pyrimidin 4 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrido[3,2-d]pyrimidine (B1256433) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
For a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, where the C-2 position is occupied by a 3-hydroxyphenyl group and the C-4 position by a morpholine (B109124) moiety, the NMR spectra reveal characteristic signals. The proton and carbon atoms of the core scaffold and its substituents can be unambiguously assigned. For instance, in a representative compound, 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine , the chemical shifts in the ¹H NMR spectrum clearly show the aromatic protons of the pyridopyrimidine core and the phenyl ring, as well as the protons of the morpholine substituent. The ¹³C NMR spectrum complements this by providing the shifts for each unique carbon atom, including the key carbons of the heterocyclic rings (C=O, C-Cl, etc.).
| Compound | Technique | Solvent | Chemical Shift (δ ppm) |
|---|---|---|---|
| 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine | ¹H NMR (400 MHz) | CDCl₃ | 9.65 (s, 1H, OH), 8.56 (d, J = 5.4 Hz, 1H), 7.89 (d, J = 5.4 Hz, 1H), 7.83 (s, 1H), 7.78 (d, J = 7.8 Hz, 1H), 7.41 (t, J = 7.8 Hz, 1H), 6.99 (d, J = 7.8 Hz, 1H), 4.20 (t, J = 4.8 Hz, 4H), 3.91 (t, J = 4.8 Hz, 4H) |
| ¹³C NMR (100 MHz) | CDCl₃ | 163.4, 160.2, 157.1, 156.9, 155.8, 137.9, 131.6, 130.2, 120.4, 118.5, 114.7, 109.9, 67.0, 46.1 |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the pyrido[3,2-d]pyrimidine derivatives for analysis. The resulting mass spectrum shows a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass of the compound. While specific data for the parent Pyrido[3,2-d]pyrimidin-4(3H)-one is not detailed in recent literature, HRMS data for its derivatives are crucial for confirming their successful synthesis.
| Compound | Ionization | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 7-(azetidin-1-yl)-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine | ESI | 392.1823 | 392.1819 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of pyrido[3,2-d]pyrimidine derivatives, IR spectra can confirm the presence of key structural features. For example, the spectrum of 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine shows characteristic absorption bands. These bands correspond to C-H stretching in the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic core, and C-O-C stretching from the morpholine and methoxymethyl ether groups.
| Compound | Technique | Wavenumber (ν, cm⁻¹) | Assignment |
|---|---|---|---|
| 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine | ATR Diamond | 2950 | C-H stretch (aromatic/aliphatic) |
| 1516 | C=N/C=C stretch | ||
| 1454 | C=C stretch (aromatic) | ||
| 1344, 1307 | C-N stretch | ||
| 1266, 1148, 1074 | C-O-C stretch (ether/morpholine) | ||
| 874, 731 | C-H bend (out-of-plane) |
Elemental Analysis
Elemental analysis is a method used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of these elements are compared to the calculated theoretical values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and confirmation of the compound's composition. While specific elemental analysis data for recently synthesized pyrido[3,2-d]pyrimidine derivatives were not available in the reviewed literature, this technique remains a standard procedure in the full characterization of novel organic compounds.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry, providing unequivocal proof of the molecular structure. Although highly valuable, obtaining single crystals suitable for X-ray diffraction can be challenging. For many of the novel pyrido[3,2-d]pyrimidine derivatives discussed in recent literature, X-ray crystallographic data have not been reported.
Chromatographic Investigations (e.g., TLC)
Chromatographic methods are essential for monitoring the progress of chemical reactions and for the purification of the final products. Thin-layer chromatography (TLC) is widely used for rapid qualitative analysis. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific conditions (stationary phase and mobile phase). For instance, during the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, purification by flash chromatography on silica (B1680970) gel is a standard step.
| Compound | Technique | Stationary Phase | Mobile Phase | Rf Value |
|---|---|---|---|---|
| 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine | TLC | Silica Gel | Petroleum Ether/EtOAc (8/2) | 0.10 |
Spectrophotometric and Quantitative Analysis Methods
Spectrophotometric methods, such as UV-Visible spectroscopy, can be used to study the electronic properties of pyrido[3,2-d]pyrimidine derivatives and for quantitative analysis. High-performance liquid chromatography (HPLC), often coupled with a UV detector, is a powerful tool for assessing the purity of synthesized compounds and for quantitative determination. Chiral HPLC can also be employed to separate and quantify enantiomers of chiral pyrido[3,2-d]pyrimidine derivatives. drugbank.com These quantitative methods are vital in the development of these compounds for potential therapeutic applications, ensuring accurate and reproducible biological testing.
Advanced Research Applications and Future Perspectives
Development of Pyrido[3,2-d]pyrimidin-4(3H)-one-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the degradation of target proteins. A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
The this compound scaffold is an ideal candidate for the "warhead" component of a PROTAC. Given that numerous derivatives of this scaffold are potent kinase inhibitors, they can be adapted to target disease-causing kinases for degradation. For instance, a derivative targeting a specific kinase, such as a variant of Seletalisib which targets PI3Kδ, could be chemically linked to a ligand for an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL).
The development process for such a PROTAC would involve:
Warhead Selection: Identifying a this compound derivative with high affinity and selectivity for the target protein.
Linker Optimization: Synthesizing a variety of linkers (e.g., PEG, alkyl chains) of different lengths and compositions to ensure the optimal orientation and distance between the target protein and the E3 ligase for efficient ubiquitination.
E3 Ligase Ligand Choice: Selecting an appropriate E3 ligase ligand based on the target protein and cellular context.
Ternary Complex Characterization: Biophysical and structural studies to confirm the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
This strategy could overcome challenges of drug resistance associated with traditional inhibitors by eliminating the target protein entirely.
Conjugation Strategies for Targeted Drug Delivery
To enhance the therapeutic index of potent this compound derivatives, conjugation strategies are being explored to ensure their delivery specifically to diseased cells, thereby minimizing systemic exposure and off-target effects. These strategies primarily involve the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).
In an ADC, a highly potent cytotoxic agent (the payload) is attached to a monoclonal antibody (mAb) via a chemical linker. The mAb is designed to recognize and bind to a specific antigen overexpressed on the surface of cancer cells. Following binding, the ADC is internalized, and the this compound-based payload is released, exerting its therapeutic effect.
Key components of a this compound-based ADC include:
Antibody: A mAb targeting a tumor-specific antigen.
Payload: A highly potent derivative of this compound.
Linker: A stable linker that is cleaved only upon internalization into the target cell. Linkers can be designed to be sensitive to the acidic environment of lysosomes or specific enzymes within the cell.
Similarly, PDCs use peptides as the targeting moiety. Peptides offer advantages such as smaller size, better tissue penetration, and lower immunogenicity compared to antibodies.
Nanotechnology Applications in this compound Research
Nanotechnology offers a powerful platform to overcome challenges associated with the delivery of this compound-based drugs, such as poor aqueous solubility and lack of specificity. nih.gov Various types of nanocarriers can be employed to encapsulate these compounds, improving their pharmacokinetic and pharmacodynamic properties. nih.gov
These nanocarriers offer several advantages:
Enhanced Solubility: Encapsulating hydrophobic this compound derivatives within the core of nanoparticles can improve their solubility in aqueous environments. google.com
Controlled Release: The drug can be released in a sustained manner from the nanocarrier, maintaining therapeutic concentrations over a longer period. nih.gov
Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to direct them to specific tissues or cells.
Protection from Degradation: Encapsulation protects the drug from enzymatic degradation in the bloodstream, increasing its stability and circulation time. nih.gov
Table 1: Nanocarriers for this compound Delivery
| Nanocarrier Type | Description | Potential Advantages for this compound Derivatives |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs. Biocompatible and can be surface-modified for targeting. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. nih.gov | Offer sustained release profiles and can be tailored for specific delivery applications. nih.gov |
| Micelles | Self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell. nih.gov | Ideal for solubilizing poorly water-soluble drugs like many kinase inhibitors. nih.gov |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. nih.gov | Their surface can be extensively functionalized with targeting moieties and drug molecules. nih.gov |
High-Throughput Screening and Combinatorial Chemistry for Lead Identification
The discovery of novel and potent this compound derivatives is greatly accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. Starting with the core this compound scaffold, a multitude of different chemical substituents can be systematically introduced at various positions on the ring structure. nih.gov This creates a diverse collection of molecules, each with potentially unique biological activity.
High-Throughput Screening (HTS) is then used to rapidly test these large compound libraries for their ability to interact with a specific biological target. ku.edu For example, an HTS assay could be designed to measure the inhibition of a particular kinase in a multi-well plate format. This allows for the screening of hundreds of thousands of compounds in a short period. ku.edu Hits from the HTS are then subjected to further validation and optimization to identify lead candidates for drug development.
Table 2: HTS and Combinatorial Chemistry Workflow
| Step | Description | Key Objective |
|---|---|---|
| 1. Library Design | Computational methods are used to design a library of this compound derivatives with diverse chemical properties. | Maximize chemical diversity and potential for biological activity. |
| 2. Combinatorial Synthesis | Automated synthesis techniques are used to produce the designed library of compounds. | Rapidly generate a large number of distinct molecules. |
| 3. HTS Assay Development | A robust and sensitive assay is developed to measure the activity of the compounds against the target of interest. | Ensure accurate and reproducible screening results. |
| 4. Primary Screening | The entire compound library is tested in the HTS assay. | Identify initial "hits" that show activity. |
| 5. Hit Confirmation & Validation | The activity of the initial hits is confirmed through re-testing and in different, often more complex, secondary assays. | Eliminate false positives and confirm genuine activity. |
| 6. Lead Optimization | The most promising hits are chemically modified to improve their potency, selectivity, and drug-like properties. | Develop a preclinical drug candidate. |
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. This field is crucial for the development of personalized medicine strategies for this compound-based therapies.
For instance, a this compound derivative designed as a kinase inhibitor will be most effective in patients whose tumors harbor specific mutations that make them dependent on that particular kinase. A key example is the PI3K pathway, which is frequently mutated in cancer. nih.gov Seletalisib, a this compound derivative, is a selective inhibitor of the PI3Kδ isoform. mdpi.com
Pharmacogenomic approaches can be used to:
Identify Patient Populations: Genetic testing can identify patients with mutations in the PI3K pathway (e.g., PIK3CA mutations) who are most likely to benefit from treatment with a PI3K inhibitor.
Predict Response: Biomarkers can be developed to predict which patients will respond favorably to a given drug, and which may be at risk for adverse effects.
Guide Treatment Decisions: This information allows clinicians to select the most appropriate therapy for each patient, leading to improved outcomes and reduced toxicity.
Table 3: Potential Pharmacogenomic Biomarkers for this compound Therapies
| Gene/Biomarker | Relevance to this compound Inhibitors |
|---|---|
| PIK3CA | Mutations in this gene, which encodes the p110α subunit of PI3K, can lead to constitutive activation of the pathway. Patients with these mutations may be sensitive to PI3K inhibitors. nih.gov |
| PTEN | Loss of the PTEN tumor suppressor, a negative regulator of the PI3K pathway, can also lead to pathway activation and sensitivity to PI3K inhibitors. |
| RAS/RAF | Mutations in genes of the RAS-ERK pathway can sometimes confer resistance to PI3K inhibitors, making their assessment important for patient selection. google.com |
| Drug-Metabolizing Enzymes (e.g., Cytochromes P450) | Genetic variations in these enzymes can affect the metabolism of the drug, influencing its efficacy and toxicity profile. |
Challenges and Opportunities in this compound Drug Development
Despite the immense potential of the this compound scaffold, several challenges remain in the development of new drugs based on this structure.
Challenges:
Selectivity: Achieving high selectivity for the target kinase over other closely related kinases is a major challenge to minimize off-target effects. nih.gov
Acquired Resistance: Tumors can develop resistance to kinase inhibitors through secondary mutations in the target protein or activation of bypass signaling pathways. nih.gov
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure adequate drug exposure at the target site remains a focus of medicinal chemistry efforts.
Synthetic Complexity: The synthesis of complex, multi-substituted this compound derivatives can be challenging and costly to scale up. researchgate.net
Opportunities:
Targeting "Undruggable" Proteins: The development of PROTACs based on this scaffold opens up the possibility of targeting proteins that have traditionally been considered "undruggable."
Combination Therapies: this compound-based inhibitors may be highly effective when used in combination with other anticancer agents, potentially overcoming resistance and improving efficacy. nih.gov
Novel Biological Targets: Continued screening of compound libraries may uncover novel biological targets for this versatile scaffold beyond kinases.
Personalized Medicine: The integration of pharmacogenomics into clinical trials will enable the more effective and safer use of these targeted therapies.
Q & A
Q. What are the most efficient synthetic routes for Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield?
Methodological Answer: Key synthesis methods include:
- Cyclization with Triethylorthopropionate : Reacting 2-aminonicotinamide derivatives with triethylorthopropionate and AcOH yields pyrido[2,3-d]pyrimidin-4(3H)-ones (93% yield) via intramolecular cyclization .
- Microwave-Assisted Synthesis : Using formamide or urea under microwave irradiation (150–280°C) achieves cyclization with moderate yields (49–60%) .
- Nanocatalyst-Driven Synthesis : A solvent-free, one-pot method using γ-Fe₂O₃@HAp-SO₃H nanocatalyst provides high yields (86%) and avoids toxic solvents .
Critical Consideration : Yields vary with substituents and catalysts. For example, electron-withdrawing groups may slow cyclization, while nanocatalysts enhance efficiency by reducing side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies carbonyl stretching (ν C=O) at ~1745 cm⁻¹, indicative of the quasi-o-quinonoid structure .
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, aryl protons in 7,9-bis(4-methoxyphenyl) derivatives resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, e.g., [M+H]⁺ peaks for brominated derivatives (e.g., 8a: m/z 325/323) .
Best Practice : Combine multiple techniques to resolve structural ambiguities, especially for isomers .
Advanced Research Questions
Q. How can this compound derivatives be optimized as selective enzyme inhibitors?
Methodological Answer:
- Targeting mPGES-1 : Substituents at C2 and C8 significantly modulate potency. For instance, 2-aryl groups enhance binding to mPGES-1’s hydrophobic pocket, reducing pro-inflammatory PGE₂ (IC₅₀ < 1 µM) .
- Avoiding Aldehyde Oxidase (AO) Metabolism : C2-methyl or trifluoromethyl substitution blocks AO-mediated oxidation, improving metabolic stability (e.g., compound 1 in ) .
Experimental Design : Use structure-activity relationship (SAR) studies with systematic substitutions and in vitro microsomal assays to balance potency and pharmacokinetics .
Q. How do researchers resolve contradictions in biological activity data across this compound derivatives?
Methodological Answer:
- Case Study : Derivatives with similar structures (e.g., 6b vs. 6c in ) show divergent antiplasmodial activity due to methoxy vs. chloro substituents affecting solubility and target binding .
- Approach : Conduct comparative docking studies and physicochemical profiling (LogP, polar surface area) to rationalize discrepancies. For example, chlorophenyl groups in 6d increase lipophilicity, enhancing membrane permeability .
Data Interpretation : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to exclude assay-specific artifacts .
Q. What computational strategies aid in designing this compound-based KDM4/5 inhibitors?
Methodological Answer:
- Molecular Modeling : Docking into KDM4A’s active site (PDB: 4AK4) identifies C8-substituted derivatives (e.g., 8-Fluoro) as potent inhibitors (Ki < 50 nM) by chelating Fe²⁺ in the catalytic JmjC domain .
- Metabolism Prediction : Use in silico tools (e.g., SwissADME) to flag AO-sensitive compounds and prioritize C2-substituted analogs .
Validation : Pair computational predictions with in vitro demethylase assays (e.g., AlphaScreen) and metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
